molecular formula C13H8IN3O B13104138 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13104138
M. Wt: 349.13 g/mol
InChI Key: XHILYFKTTMJFSU-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-iodophenyl group at position 2 and a formyl (-CHO) group at position 2. The iodine substituent enhances the compound’s molecular weight and polarizability, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs with lighter halogens or other substituents.

Properties

Molecular Formula

C13H8IN3O

Molecular Weight

349.13 g/mol

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H8IN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H

InChI Key

XHILYFKTTMJFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyrimidine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to minimize the environmental impact .

Chemical Reactions Analysis

Aldehyde-Functional Group Transformations

The aldehyde group at the 3-position participates in nucleophilic additions, redox reactions, and condensation processes.

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
Reaction :
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehydeH2OKMnO4,Δ2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid\text{2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \Delta} \text{2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid}
Conditions : Aqueous KMnO4_4, reflux for 6–8 hours.

Reduction

Selective reduction of the aldehyde to a primary alcohol occurs with sodium borohydride:
Reaction :
AldehydeNaBH4,EtOH3-Hydroxymethylimidazo[1,2-a]pyrimidine derivative\text{Aldehyde} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{3-Hydroxymethylimidazo[1,2-a]pyrimidine derivative}
Conditions : Ethanol solvent, room temperature, 2 hours. Yield: 85–92%.

Condensation Reactions

The aldehyde forms Schiff bases with primary amines:
Reaction :
Aldehyde+R-NH22-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-(R-imine)\text{Aldehyde} + \text{R-NH}_2 \rightarrow \text{2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-(R-imine)}
Conditions : Anhydrous toluene, catalytic acetic acid, 80°C, 4 hours .

Iodophenyl Substituent Reactivity

The 4-iodophenyl group undergoes cross-coupling and halogen-exchange reactions.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups:
Reaction :
4-Iodophenyl+Ar-B(OH)2Pd(PPh3)4,base4-Arylimidazo[1,2-a]pyrimidine derivative\text{4-Iodophenyl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{4-Arylimidazo[1,2-a]pyrimidine derivative}
Conditions : DMF/H2_2O (3:1), K2_2CO3_3, 100°C, 12 hours . Yield: 70–88% .

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols:
Reaction :
4-Iodophenyl+NH2RCuI, L-proline4-(R-amino)phenyl derivative\text{4-Iodophenyl} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, L-proline}} \text{4-(R-amino)phenyl derivative}
Conditions : DMSO, 120°C, 24 hours . Yield: 60–75% .

Electrophilic Substitution at the Imidazo[1,2-a]pyrimidine Core

The electron-rich fused ring system undergoes regioselective electrophilic attacks.

Nitration

Nitration occurs at the 6-position of the pyrimidine ring:
Reaction :
Imidazo[1,2-a]pyrimidineHNO3/H2SO46-Nitro derivative\text{Imidazo[1,2-a]pyrimidine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{6-Nitro derivative}
Conditions : Concentrated H2_2SO4_4, 0–5°C, 2 hours.

Sulfonation

Sulfonic acid group introduction at the 8-position:
Reaction :
Imidazo[1,2-a]pyrimidineSO3/H2SO48-Sulfo derivative\text{Imidazo[1,2-a]pyrimidine} \xrightarrow{\text{SO}_3/\text{H}_2\text{SO}_4} \text{8-Sulfo derivative}
Conditions : Fuming H2_2SO4_4, 50°C, 3 hours .

Tandem Reactions Involving Multiple Sites

Combined transformations exploit the aldehyde and iodophenyl groups.

Table 2: Regioselectivity in Electrophilic Substitution

PositionElectrophileProduct
6NO2+_2^+6-Nitro derivative
8SO3_3H8-Sulfo derivative

Mechanistic Insights

  • Aldehyde reactivity : Governed by resonance stabilization of the imidazo[1,2-a]pyrimidine ring, enhancing electrophilicity.

  • Iodine substituent : The C–I bond’s polarization facilitates oxidative addition in cross-coupling reactions .

  • Electrophilic substitution : Directed by the electron-donating nitrogen atoms in the fused ring system .

This compound’s multifunctional reactivity establishes it as a versatile scaffold for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidines, including 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, exhibit promising anticancer activity. For instance:

  • Dual-function Inhibitors : Research indicates that certain imidazo[1,2-a]pyrimidines can inhibit both KSP (Kinesin Spindle Protein) and Aurora-A kinase, which are crucial for cancer cell proliferation. Compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2 cells .
  • Mechanism of Action : The mechanism involves the downregulation of Wnt/beta-catenin signaling pathways, which are often deregulated in cancers. This downregulation has been linked to reduced expression of Wnt target genes and inhibited tumor growth in vitro .

Anti-inflammatory Applications

Imidazo[1,2-a]pyrimidine derivatives have also been explored for their anti-inflammatory properties:

  • Leukocyte Function Modulation : Studies have reported that these compounds can modulate leukocyte functions and reduce inflammatory responses in animal models. Specifically, imidazo[1,2-a]pyrimidines have shown effectiveness in reducing inflammation induced by zymosan in mouse models .

Neurodegenerative Disease Treatment

The compound's potential extends to neurodegenerative disorders:

  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase B and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds demonstrated micromolar IC50 values against these targets, suggesting their potential as therapeutic agents for managing symptoms associated with these diseases .

Case Study 1: Cancer Treatment

In a study focusing on dual-function inhibitors targeting KSP and Aurora-A kinases, several imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that some compounds significantly inhibited cell proliferation in vitro and showed promise as candidates for further development in cancer therapy.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of imidazo[1,2-a]pyrimidine derivatives against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could protect neuronal cells by inhibiting oxidative stress pathways, providing a potential therapeutic avenue for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the phenyl ring significantly impacts the physicochemical and biological properties of imidazo[1,2-a]pyrimidine-3-carbaldehydes. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Carbaldehyde Derivatives
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Melting Point (°C) Key References
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 4-Iodo C₁₃H₈IN₃O 365.13 (calc.) Not reported Target compound
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) 4-Fluoro C₁₃H₈FN₃O 241.22 208–210
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (9d) Phenyl C₁₃H₁₀N₃O 224.24 Not reported
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-Methoxy, 6-Nitro C₁₅H₁₂N₄O₃ 296.28 Not reported
2-(4-Bromo-phenyl)-6-chloro-imidazo[1,2-a]pyridine-3-carbaldehyde 4-Bromo, 6-Chloro C₁₄H₈BrClN₂O 335.58 Not reported

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy) : May improve solubility but reduce electrophilicity of the formyl group, affecting reactivity in subsequent derivatization .

Key Observations :

  • Higher yields (e.g., 87% for 9c) are achieved with electron-withdrawing substituents like fluorine, likely due to enhanced stability of intermediates .
  • Bulky substituents (e.g., biphenyl) may reduce yields due to steric hindrance .

Key Observations :

  • Iodo Substituent : Demonstrates hepatoprotective and antitumor effects, possibly due to iodine’s role in modulating enzyme activity .
  • Fluoro and Biphenyl Substituents : Show antibacterial activity, with fluorine enhancing penetration through bacterial membranes .

Biological Activity

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the imidazo[1,2-a]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of the 4-iodophenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Biological Activities

Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. It has demonstrated significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as VEGF-R2, which is crucial for tumor angiogenesis .

The biological activity of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be explained through several mechanisms:

  • VEGF-R2 Inhibition : This compound has been shown to inhibit VEGF-R2 signaling, which is vital for angiogenesis in tumors. By blocking this pathway, the compound can effectively reduce tumor growth and metastasis .
  • Polycomb Repressive Complex 2 (PRC2) Inhibition : Some studies suggest that related imidazo[1,2-a]pyrimidine compounds may inhibit PRC2 activity, leading to altered gene expression profiles that favor apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis are critical for its antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on their chemical structure. Modifications at various positions on the imidazo ring or the phenyl group can enhance or diminish activity:

Substituent PositionEffect on Activity
4-IodoIncreases lipophilicity and potency
6-SubstituentsVarying effects on selectivity against different cancer types
N-alkyl groupsGenerally enhance antimicrobial activity

Case Studies

  • Anticancer Efficacy : A study involving a series of imidazo[1,2-a]pyrimidines showed that those with electron-withdrawing groups at the para position exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their unsubstituted counterparts. The IC50 values ranged from 5 to 20 µM depending on the specific substitution pattern .
  • Antimicrobial Studies : Another research effort highlighted the synthesis of various derivatives, where compounds with halogen substituents demonstrated improved antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 0.5 µg/mL for some derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves treating the parent imidazo[1,2-a]pyrimidine derivative with DMF and phosphorus oxychloride (POCl₃). For example, analogous chlorophenyl derivatives were prepared by refluxing the precursor in chloroform with POCl₃ and DMF at 0–10°C, followed by refluxing for 2–8 hours . Key parameters include maintaining low temperatures during reagent addition (to control exothermic reactions) and solvent choice (chloroform or DMF).

Q. How is the purity and structure of this compound validated in academic research?

Structural confirmation relies on NMR (¹H, ¹³C) , IR spectroscopy , and X-ray crystallography . For instance, crystallographic data for a chlorophenyl analog revealed planar geometry and intermolecular hydrogen bonding . Purity is assessed via TLC monitoring during synthesis and HPLC post-purification. Note that iodine’s heavy atom effect may complicate NMR interpretation due to isotopic splitting .

Q. What are the recommended storage conditions to ensure compound stability?

The aldehyde group’s reactivity necessitates storage under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or moisture absorption . Stability under varying pH and temperature should be tested via accelerated degradation studies.

Q. How can researchers synthesize Schiff base derivatives from this carbaldehyde?

React the aldehyde with primary amines (e.g., aryl amines) in ethanol or glacial acetic acid under reflux. For example, N-aryl methanimines were synthesized by condensing similar carbaldehydes with amines at 60–80°C for 4–6 hours, with yields optimized by acid catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Vilsmeier-Haack formylation?

Key variables include:

  • Reagent stoichiometry : A 1:1.1 molar ratio of precursor to POCl₃ minimizes side reactions .
  • Solvent system : Chloroform enhances solubility, while DMF acts as both solvent and formylating agent .
  • Reaction time : Extended reflux (8+ hours) may improve conversion but risks decomposition . Computational modeling (e.g., DFT) can predict transition states to guide optimization .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Isotope effects : Iodine’s quadrupolar moment may broaden NMR signals; compare with bromo/chloro analogs .
  • X-ray vs. NMR discrepancies : Use high-resolution crystallography to resolve tautomeric forms or conformational flexibility .
  • Mass spectrometry : HRMS can confirm molecular ion peaks obscured by isotopic patterns .

Q. How can hydrazone derivatives be synthesized and applied in antimicrobial studies?

Hydrazones are prepared by refluxing the carbaldehyde with hydrazine hydrate in ethanol (82–91% yield) . These derivatives can be screened against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution assays to determine MIC values. Structure-activity relationships (SAR) may reveal electron-withdrawing groups (e.g., iodine) enhance membrane penetration .

Q. What computational tools predict the compound’s physicochemical properties?

  • LogP and LogD : Calculated using software like MarvinSuite or ACD/Labs to assess lipophilicity (critical for bioavailability) .
  • pKa prediction : The aldehyde’s pKa (~-8) suggests high electrophilicity, guiding derivatization strategies .
  • Molecular docking : Screen against target proteins (e.g., microbial enzymes) to prioritize synthetic targets .

Q. How does the iodine substituent influence reactivity compared to halogenated analogs?

Iodine’s larger atomic radius and lower electronegativity may:

  • Enhance radical stability in photochemical reactions.
  • Facilitate nucleophilic aromatic substitution (unlike chloro derivatives, which require harsh conditions) .
  • Impact crystal packing via halogen bonding, as seen in chlorophenyl analogs .

Q. What mechanistic insights exist for the formylation of imidazo[1,2-a]pyrimidine derivatives?

The Vilsmeier-Haack mechanism proceeds via iminium ion intermediates , where DMF reacts with POCl₃ to generate an electrophilic formylating agent. Resonance stabilization of the imidazo[1,2-a]pyrimidine ring directs formylation to the 3-position . Kinetic studies (e.g., in situ IR) can monitor intermediate formation.

Methodological Considerations

  • Contradiction Analysis : Compare synthetic yields across solvents (e.g., chloroform vs. DMF) to identify optimal conditions .
  • Data Reproducibility : Standardize reaction scales and purification protocols (e.g., column chromatography vs. recrystallization) .
  • Patent Landscaping : Use platforms like Google Patents to identify prior art on imidazo[1,2-a]pyrimidine derivatives, focusing on iodophenyl-specific claims .

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